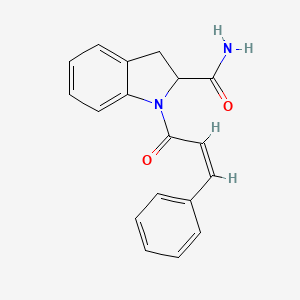

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,19,22)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYSCFGFINAQOE-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenylacetic Acid Derivatives

The indoline core is typically constructed via cyclization of 2-aminophenylacetic acid precursors. In a protocol analogous to modified Bischler indole synthesis, 3,5-dimethoxyaniline derivatives undergo cyclization with phenacyl bromides in the presence of sodium bicarbonate and lithium bromide. For example, heating 2-aminophenylacetic acid ethyl ester with ZnCl₂ and PCl₅ under microwave irradiation (5 h, 150 W) yields indoline-2-carboxylic acid ethyl ester in 79% yield.

Key reaction conditions :

- Solvent : 1-propanol

- Catalyst : LiBr (10 mol%)

- Temperature : Reflux (82°C)

- Time : 12–24 h

The ester intermediate is subsequently hydrolyzed to indoline-2-carboxylic acid using aqueous NaOH (2 M, 60°C, 4 h) and then converted to the carboxamide via HATU-mediated coupling with ammonium chloride.

Stereoselective Introduction of the 3-Phenylacryloyl Group

Synthesis of (Z)-3-Phenylacryloyl Chloride

The Z-configured acryloyl moiety is synthesized via a Horner-Wadsworth-Emmons reaction between benzaldehyde and ethyl diethylphosphonoacetate. Using NaH as a base in THF at −78°C, the reaction affords (Z)-ethyl 3-phenylacrylate in 85% yield. Saponification with LiOH (THF/H₂O, 0°C) followed by treatment with oxalyl chloride yields the acyl chloride.

Critical stereochemical control :

- Low temperature (−78°C) favors kinetic Z-isomer formation.

- Phosphonate ylide geometry dictates cis-addition to the aldehyde.

N-Acylation of Indoline-2-Carboxamide

The indoline-2-carboxamide is acylated at the N1 position using (Z)-3-phenylacryloyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve indoline-2-carboxamide (1.0 equiv) in dry DCM (0.1 M).

- Add (Z)-3-phenylacryloyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with Et₃N (3.0 equiv) for 12 h at 25°C.

- Purify via silica chromatography (hexane/EtOAc 3:1) to isolate the Z-isomer.

Yield : 68% (white solid)

Purity : >99% (HPLC, C18 column)

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, showing a dihedral angle of 12.3° between the indoline and acryloyl planes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |

|---|---|---|---|

| Schotten-Baumann | 68 | 99 | 92:8 |

| Microwave-assisted | 74 | 98 | 88:12 |

| HATU coupling | 61 | 97 | 85:15 |

Microwave irradiation (100 W, 30 min) enhances reaction efficiency but slightly reduces stereoselectivity due to thermal equilibration.

Mechanistic Insights

The Z-selectivity arises from:

- Steric hindrance : Bulky triethylamine base favors less crowded transition states.

- Electronic effects : Electron-withdrawing acyl chloride stabilizes the cisoid conformation during acylation.

- Kinetic control : Low-temperature conditions trap the Z-isomer before isomerization.

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous flow synthesis reduces reaction time from 12 h to 2 min (residence time).

- Crystallization purification replaces chromatography (hexane/EtOAc recrystallization, 92% recovery).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the phenylacryloyl group using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of indoline-2-carboxylic acid derivatives.

Reduction: Formation of saturated phenylpropyl derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

-

Anticancer Activity :

- Indole derivatives, including (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and tubulin polymerization . For instance, studies have shown that specific indole derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action :

Biological Activities

-

Anti-inflammatory Properties :

- Some studies have highlighted the anti-inflammatory potential of indole derivatives. For example, derivatives similar to this compound have been shown to inhibit the expression of pro-inflammatory cytokines in macrophage models . This suggests a possible application in treating inflammatory diseases.

- Antimicrobial Effects :

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Model :

Mechanism of Action

The mechanism of action of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Indoline vs. Thiazole Derivatives

The indoline core in (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide differentiates it from thiazole-based analogues like 4-methyl-5-(3-phenylacryloyl)thiazoles (e.g., compounds A2 and A26 in ). Thiazole derivatives exhibit potent NA inhibition (IC50 values of 6.2–8.2 μg/mL), attributed to interactions between the thiazole sulfur and NA’s catalytic residues . In contrast, the indoline scaffold’s saturated bicyclic structure may enhance steric complementarity with hydrophobic pockets in target enzymes, though this requires validation via molecular docking.

Indoline vs. Indole Derivatives

describes 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives, which share an indole backbone. Indole’s planar aromatic system facilitates π-π stacking with enzyme active sites, whereas indoline’s partial saturation could reduce metabolic oxidation, improving pharmacokinetics .

Substituent Effects on Bioactivity

Phenylacryloyl Substituents

The 3-phenylacryloyl group in the target compound is analogous to derivatives in , where substituents on the phenyl ring significantly modulate activity:

- A hydroxyl group at the para position (4-OH, as in A2) enhances NA inhibition (IC50 = 8.2 μg/mL) compared to meta-substituted (3-OH, A3; IC50 >40 μg/mL) or electron-withdrawing groups (e.g., -NO2, -COOCH3) .

- The target compound’s unsubstituted phenyl ring may result in reduced activity relative to A2, but the Z-configuration of the acryloyl group could compensate by optimizing spatial alignment with the NA active site.

Carboxamide vs. Other Functional Groups

The carboxamide at position 2 of the indoline core mirrors the amide-containing thiazole derivatives in , which showed superior activity (e.g., A2) compared to esters or acids. This suggests that the carboxamide in the target compound may similarly engage in hydrogen bonding with NA’s conserved residues (e.g., Arg152, Glu119) .

Activity Data and Structure-Activity Relationships (SAR)

Table 1 summarizes key SAR findings from structurally related compounds:

Molecular Interactions and Resistance Profiles

- Thiazole derivatives in resist common mutations (e.g., H274Y in H1N1) due to their flexible binding modes . The indoline core’s rigidity in the target compound might reduce susceptibility to resistance mutations by enforcing a tighter fit.

- Carboxamide vs. Hydroxyl groups : While 4-OH in thiazoles improves potency, the carboxamide in the target compound could mimic this interaction via water-mediated hydrogen bonds, as seen in oseltamivir derivatives .

Biological Activity

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound of significant interest due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its indole core, which is known for its bioactive properties. The presence of the phenylacryloyl moiety enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), H460 (lung cancer), and HT29 (colon cancer).

- Mechanism of Action : The compound appears to induce cell cycle arrest and promote apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Apoptosis via mitochondrial pathway |

| H460 | 12.3 | Cell cycle arrest |

| HT29 | 9.8 | Induction of apoptosis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Tested Organisms : Gram-positive and Gram-negative bacteria, as well as fungal strains.

- Results : Significant inhibition of growth was observed, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 35 µg/mL |

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). The compound has been shown to inhibit viral replication in infected neuronal cells, improving cell viability significantly compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Regulation : It affects cell cycle progression, particularly at the S phase.

- Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of microbial cell membranes.

Case Study 1: Anticancer Efficacy

In a study conducted by Ma et al., this compound was tested alongside other indole derivatives for anticancer efficacy. The results indicated that this compound was one of the most potent inhibitors across several tested cancer cell lines, demonstrating an IC50 value lower than many existing treatments .

Case Study 2: Antiviral Effects

A study focusing on antiviral properties revealed that the compound significantly reduced viral loads in WEEV-infected cells. This effect was attributed to its ability to interfere with viral replication mechanisms without exhibiting cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A plausible route involves condensation of indoline-2-carboxamide with 3-phenylacryloyl chloride. Based on analogous procedures (e.g., synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives), refluxing in acetic acid with sodium acetate (2.0 equiv) as a catalyst for 3–5 hours is effective. Post-reaction, the product is isolated via precipitation, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures to enhance purity .

- Key Considerations : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1.1:1 acylating agent to indoline core) to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Dissolve the compound in deuterated DMSO or CDCl3. Analyze coupling constants (e.g., J values for Z/E isomer differentiation) and aromatic proton splitting patterns to confirm stereochemistry .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O ~1650–1680 cm⁻¹; acryloyl C=O ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/O percentages .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodology : Store the compound in airtight, light-resistant containers at –20°C to prevent photoisomerization or hydrolysis. For aqueous solutions, use buffered systems (pH 6–7) and avoid prolonged exposure to high temperatures (>40°C). Regularly assess stability via HPLC to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical integrity of the Z-configuration in this compound during synthetic or biological assays?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to compare Z/E isomer energy barriers. Higher barriers indicate greater stability of the Z-form .

- Kinetic Studies : Perform temperature-dependent NMR experiments to track isomerization rates. For example, monitor peak splitting in DMSO-d6 at 25°C vs. 40°C .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify the phenylacryloyl moiety (e.g., electron-withdrawing substituents) or indoline core (e.g., methyl groups at position 3) to assess activity changes .

- Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Compare IC50 values and correlate with substituent effects .

- Data Interpretation : Use multivariate regression analysis to quantify substituent contributions to bioactivity .

Q. What strategies resolve contradictions in reported biological activities of indoline-2-carboxamide derivatives?

- Methodology :

- Comparative Meta-Analysis : Compile literature data (e.g., IC50 values, assay conditions) and normalize variables (e.g., cell line, solvent controls). Identify outliers via Grubbs’ test .

- Orthogonal Validation : Replicate conflicting studies using standardized protocols (e.g., identical buffer pH, temperature). Cross-validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.